14-(2-Nonadecyl-1,3-dioxolan-2-YL)tetradecan-1-OL
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Overview
Description
14-(2-Nonadecyl-1,3-dioxolan-2-YL)tetradecan-1-OL is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and long alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(2-Nonadecyl-1,3-dioxolan-2-YL)tetradecan-1-OL typically involves the formation of the dioxolane ring followed by the attachment of the nonadecyl and tetradecanol chains. The process may include:
Formation of the Dioxolane Ring: This step involves the reaction of a diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Attachment of Alkyl Chains: The nonadecyl and tetradecanol chains are introduced through nucleophilic substitution reactions, often using alkyl halides as starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
14-(2-Nonadecyl-1,3-dioxolan-2-YL)tetradecan-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
14-(2-Nonadecyl-1,3-dioxolan-2-YL)tetradecan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying membrane interactions and lipid biochemistry.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism by which 14-(2-Nonadecyl-1,3-dioxolan-2-YL)tetradecan-1-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring and long alkyl chains allow the compound to interact with lipid membranes, influencing membrane fluidity and permeability. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
14-Chloro-tetradecan-1-ol: Similar in structure but with a chlorine atom instead of the dioxolane ring.
1-(1,3-Dioxolan-2-yl)-2-propanone: Contains the dioxolane ring but with different alkyl chains.
Uniqueness
14-(2-Nonadecyl-1,3-dioxolan-2-YL)tetradecan-1-OL is unique due to its combination of the dioxolane ring and long alkyl chains, which confer specific chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with lipid membranes.
Properties
CAS No. |
61745-94-6 |
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Molecular Formula |
C36H72O3 |
Molecular Weight |
553.0 g/mol |
IUPAC Name |
14-(2-nonadecyl-1,3-dioxolan-2-yl)tetradecan-1-ol |
InChI |
InChI=1S/C36H72O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28-31-36(38-34-35-39-36)32-29-26-23-20-17-14-15-18-21-24-27-30-33-37/h37H,2-35H2,1H3 |
InChI Key |
QVEBJJZSRQFCKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1(OCCO1)CCCCCCCCCCCCCCO |
Origin of Product |
United States |
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